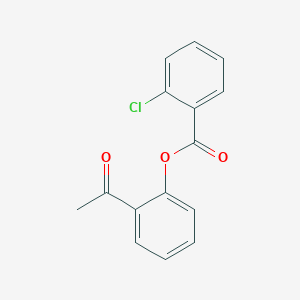

2-acetylphenyl 2-chlorobenzoate

Description

The exact mass of the compound this compound is 274.0396719 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-acetylphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)11-6-3-5-9-14(11)19-15(18)12-7-2-4-8-13(12)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUCFGXPKJKSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide

This document provides a comprehensive overview of the synthesis of 2-acetylphenyl 2-chlorobenzoate, a chemical intermediate of interest to researchers and professionals in drug development. This guide details the synthesis pathway, experimental protocols, and relevant chemical data.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. The yield is based on an analogous reaction and should be considered an estimate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Yield (%) |

| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 118-93-4 | N/A |

| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.02 | 609-65-4 | N/A |

| This compound | C₁₅H₁₁ClO₃ | 274.70[1] | 84634-61-7[1] | 79-83* |

* Yield is based on the analogous synthesis of o-benzoyloxyacetophenone and may vary for the target compound.[2]

Experimental Protocol

This protocol is adapted from the synthesis of o-benzoyloxyacetophenone and is expected to yield the desired product.[2][3]

Materials:

-

2'-Hydroxyacetophenone

-

2-Chlorobenzoyl chloride

-

Pyridine (anhydrous)

-

3% Hydrochloric acid

-

Methanol

-

Crushed ice

-

Standard laboratory glassware (conical flask, Büchner funnel, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry conical flask, dissolve 2'-hydroxyacetophenone (0.1 mole) in anhydrous pyridine (20 mL).

-

Addition of Acylating Agent: To the stirred solution, slowly add 2-chlorobenzoyl chloride (0.15 mole). An exothermic reaction is expected. A calcium chloride drying tube should be fitted to the flask to protect the reaction from atmospheric moisture.

-

Reaction Time: Continue stirring the mixture. The reaction is typically complete when no more heat is evolved, which is usually around 15-20 minutes.

-

Work-up: Pour the reaction mixture into a beaker containing approximately 600 mL of 3% hydrochloric acid and 200 g of crushed ice, while stirring vigorously. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with 20 mL of cold methanol, followed by a wash with 20 mL of cold water.

-

Drying: Press the product as dry as possible on the funnel and then allow it to air-dry completely at room temperature.

Purification:

The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain a product of higher purity.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Spectral data for this compound, including 13C NMR and GC-MS, are available in public databases such as PubChem for comparison.[1]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reaction to the final characterization of the product.

Caption: Experimental workflow for synthesis and analysis.

References

An In-Depth Technical Guide to the Biological Activity of 2-Acetylphenyl 2-Chlorobenzoate: A Roadmap for Investigation

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive guide to understanding the biological activity of 2-acetylphenyl 2-chlorobenzoate. A thorough review of publicly available scientific literature and databases reveals a significant lack of direct research on the pharmacological effects of this specific compound. Consequently, this guide is structured as a roadmap for initiating a research program to elucidate its biological properties. It outlines the potential for bioactivity based on an analysis of its chemical precursors, 2'-hydroxyacetophenone and 2-chlorobenzoic acid, and provides a detailed, hypothetical experimental workflow for a comprehensive primary screening of the compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound.

Introduction: An Uncharacterized Compound of Interest

This compound is a benzoate ester with the chemical formula C₁₅H₁₁ClO₃.[1] While its chemical properties are documented, there is a notable absence of published studies detailing its biological activity, mechanism of action, or potential therapeutic applications. However, an analysis of its constituent moieties—the 2-acetylphenyl group derived from 2'-hydroxyacetophenone and the 2-chlorobenzoate group from 2-chlorobenzoic acid—suggests that the compound warrants investigation for several potential pharmacological activities. The ester linkage may render this compound a prodrug, releasing its constituent parts upon hydrolysis in a biological system, or the intact molecule may possess novel bioactivities.

Rationale for Investigation: Inferred Activity from Precursors

The potential for biological activity in this compound can be inferred from the known pharmacological profiles of its precursors.

-

2'-Hydroxyacetophenone: This phenolic ketone is a versatile building block in medicinal chemistry.[2] Derivatives of 2'-hydroxyacetophenone have been reported to exhibit a range of biological effects, including:

-

Antimicrobial and Antifungal Activity: Various hydroxyacetophenone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species.[3]

-

Antioxidant Activity: Chalcones synthesized from 2-hydroxyacetophenone have shown potent antioxidant properties in vitro.[4]

-

LXR Agonism: Certain 2-hydroxyacetophenone derivatives have been identified as selective agonists of the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation, suggesting potential applications in atherosclerosis.[2]

-

-

2-Chlorobenzoic Acid: This halogenated carboxylic acid is a common intermediate in the synthesis of various pharmaceuticals.[5][6] Its known biological associations include:

-

Anti-inflammatory Potential: It serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

-

Anti-ulcer Activity: In animal models, 2-chlorobenzoic acid has demonstrated anti-ulcer properties.[7]

-

Fungicidal and Herbicidal Applications: It is used in the manufacturing of fungicides and herbicides.[5]

-

The combination of these two precursors into a single ester molecule suggests that this compound could plausibly exhibit antimicrobial, anti-inflammatory, antioxidant, or other activities.

Proposed Experimental Workflow for Biological Screening

Given the absence of existing data, a systematic approach is required to characterize the biological activity of this compound. The following is a proposed experimental workflow for an initial, broad-based screening.

Caption: Proposed experimental workflow for the biological characterization of this compound.

Detailed Methodologies for Key Experiments

The following are detailed, hypothetical protocols for the key initial screening assays proposed in the workflow.

4.1. Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on human cancer and non-cancerous cell lines.

-

Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HEK293 (human embryonic kidney).

-

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

4.2. Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial and fungal strains.

-

Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028).

-

Protocol:

-

Prepare a twofold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL (bacteria) or 0.5-2.5 x 10³ CFU/mL (fungi).

-

Include a positive control (microbe + medium), negative control (medium only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

4.3. Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)

-

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system.

-

Measure the absorbance at 540 nm.

-

A parallel MTT assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.

-

Data Presentation

As no quantitative data on the biological activity of this compound has been published, it is not possible to provide structured tables for comparison. Should the proposed experiments be conducted, the following tables would be appropriate for presenting the findings:

-

Table 1: Cytotoxicity of this compound on Various Cell Lines. (Columns: Cell Line, IC₅₀ (µM) with 95% Confidence Interval).

-

Table 2: Antimicrobial Activity of this compound. (Columns: Microbial Strain, MIC (µg/mL)).

-

Table 3: Anti-inflammatory Effects of this compound. (Columns: Assay, IC₅₀ (µM) or % Inhibition at a specific concentration).

Signaling Pathways

Currently, there are no described signaling pathways modulated by this compound. If initial screenings reveal significant activity, particularly in cancer cell cytotoxicity or anti-inflammatory assays, further investigation into relevant pathways (e.g., apoptosis pathways, NF-κB signaling, MAPK pathways) would be warranted. A hypothetical signaling pathway diagram cannot be generated without initial experimental data.

Conclusion

This compound represents an uncharacterized molecule with potential for biological activity based on the known pharmacology of its precursors. This guide provides a robust framework for initiating a comprehensive investigation into its properties. The proposed experimental workflow is designed to efficiently screen for cytotoxic, antimicrobial, and anti-inflammatory effects, laying the groundwork for more detailed mechanistic studies and potential future drug development. Researchers are encouraged to use this document as a starting point for their investigations into this promising area of chemical biology.

References

- 1. This compound | C15H11ClO3 | CID 587399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. sciensage.info [sciensage.info]

- 5. 2-Chlorobenzoic acid Dealer and Distributor | 2-Chlorobenzoic acid Supplier | 2-Chlorobenzoic acid Stockist | 2-Chlorobenzoic acid Importers [multichemindia.com]

- 6. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-acetylphenyl 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for 2-acetylphenyl 2-chlorobenzoate has not been elucidated in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and explores potential mechanisms of action based on the known biological activities of structurally related compounds. The pathways and experimental workflows described herein are predictive and intended to serve as a foundation for future research.

Introduction

This compound is an organic compound with the molecular formula C15H11ClO3. It belongs to the class of benzoate esters, characterized by a benzoate group attached to a phenyl ring. The structure also features an acetyl group and a chloro substituent, which can significantly influence its chemical and biological properties. While direct studies on this specific molecule are lacking, the broader families of acetylphenyl esters and chlorobenzoate esters have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, as well as applications in cosmetics as UVA absorbers. This whitepaper will synthesize the available information on these related compounds to propose a putative mechanism of action for this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This data is compiled from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C15H11ClO3 | PubChem |

| Molecular Weight | 274.7 g/mol | PubChem |

| IUPAC Name | (2-acetylphenyl) 2-chlorobenzoate | PubChem |

| CAS Number | 84634-61-7 | PubChem |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents | - |

Putative Mechanisms of Action Based on Structural Analogs

Based on the biological activities reported for structurally similar compounds, two primary putative mechanisms of action for this compound are proposed: anti-inflammatory activity and tyrosine kinase inhibition .

Several benzoate ester derivatives have demonstrated anti-inflammatory properties. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.

A proposed signaling pathway for the anti-inflammatory action of this compound is depicted below. This pathway is hypothetical and based on the known mechanisms of other anti-inflammatory benzoate esters.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Derivatives of 4-amino-3-chloro benzoate ester have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Overactivation of EGFR is implicated in the growth and proliferation of various cancers. The chloro and acetylphenyl moieties of this compound may allow it to bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity.

A hypothetical workflow for screening the EGFR inhibitory activity of this compound is presented below.

Caption: Hypothetical workflow for evaluating EGFR inhibitory activity.

Proposed Experimental Protocols

To investigate the putative mechanisms of action, the following experimental protocols are proposed.

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

-

Substrate: Arachidonic acid.

-

Procedure: a. The test compound (dissolved in DMSO) is pre-incubated with the COX enzyme in the assay buffer for 10 minutes at 37°C. b. The reaction is initiated by adding arachidonic acid. c. The reaction is allowed to proceed for 2 minutes at 37°C. d. The reaction is terminated by adding a solution of HCl. e. Prostaglandin E2 (PGE2) production is measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Objective: To assess the ability of this compound to inhibit the kinase activity of EGFR.

Methodology:

-

Enzyme: Recombinant human EGFR kinase domain.

-

Substrate: A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Assay Buffer: Kinase buffer containing ATP and MgCl2.

-

Procedure: a. The test compound is incubated with the EGFR enzyme in the kinase buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes). d. The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based kinase assay or by detecting the consumption of ATP.

-

Data Analysis: The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory agent and a tyrosine kinase inhibitor. The proposed signaling pathways and experimental workflows offer a clear roadmap for future research in this area. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to validate these hypotheses and to determine the therapeutic potential of this compound. The logical relationship for the proposed future research is outlined below.

Caption: Logical flow for future research and development.

Unveiling the Therapeutic Potential of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide to Target Identification and Validation

For Immediate Release

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a strategic approach to identifying and validating the potential therapeutic targets of the novel small molecule, 2-acetylphenyl 2-chlorobenzoate. In the absence of pre-existing biological data for this compound, this document outlines a scientifically rigorous workflow, leveraging structural analogy, in silico modeling, and established in vitro assays to elucidate its mechanism of action and therapeutic promise.

Executive Summary

This compound is a small molecule with structural motifs suggestive of anti-inflammatory properties. Its core structure, featuring an acetylated phenyl ring ester-linked to a chlorobenzoate moiety, shares similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). This guide proposes a focused investigation into its potential as a modulator of key inflammatory pathways, specifically targeting cyclooxygenase (COX) enzymes and the downstream nuclear factor-kappa B (NF-κB) signaling cascade. A systematic approach combining computational and experimental methodologies is presented to ascertain its therapeutic viability.

Structural Analysis and Target Hypothesis

The chemical structure of this compound (Figure 1) provides the foundation for our target hypothesis. The presence of the acetylphenyl group is reminiscent of acetylsalicylic acid (aspirin), a well-known irreversible inhibitor of COX enzymes.[1] The benzoate ester linkage is also a common feature in compounds with anti-inflammatory activity. Based on these structural alerts, the primary hypothesis is that this compound will exhibit inhibitory activity against COX-1 and COX-2, the key enzymes in the pro-inflammatory prostaglandin synthesis pathway.[2][3][4] A secondary hypothesis is the potential for modulation of the 5-lipoxygenase (5-LOX) pathway, another important branch of the eicosanoid inflammatory pathway that can be affected by aspirin and its derivatives.[5][6][7][8]

Figure 1: Chemical Structure of this compound Image Credit: PubChem CID 587399[9]

Proposed Therapeutic Targets

Based on the structural analysis, the following are proposed as the primary and secondary therapeutic targets for this compound:

Primary Targets:

-

Cyclooxygenase-1 (COX-1): Constitutively expressed and involved in physiological functions. Inhibition can lead to gastrointestinal side effects.[4]

-

Cyclooxygenase-2 (COX-2): Inducibly expressed at sites of inflammation and a key target for anti-inflammatory drugs.[2][4][10][11]

Secondary Target:

-

5-Lipoxygenase (5-LOX): Involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[5][8]

In Silico Target Validation Workflow

Prior to in vitro testing, a computational approach is recommended to predict the binding affinity and mode of interaction of this compound with the proposed targets.

Caption: In Silico Target Validation Workflow.

This workflow, as depicted in the diagram, involves retrieving the 3D structures of the ligand (this compound) and the target proteins (COX-1 and COX-2) from public databases.[2] Molecular docking simulations are then performed to predict the binding energy and interaction poses.[10][12][13][14] Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound are predicted to assess its drug-like potential. The results of these in silico analyses will guide the decision to proceed with in vitro validation.

Experimental Validation Protocols

The following section details the proposed experimental protocols to validate the hypothesized targets and elucidate the mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2. A fluorometric assay provides a high-throughput method for initial screening.[15][16]

Table 1: Quantitative Data for COX Inhibition Assay

| Parameter | COX-1 | COX-2 |

| IC50 (µM) | Hypothetical Value | Hypothetical Value |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | \multicolumn{2}{c | }{Hypothetical Value} |

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [15][16]

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Assay Genie BN00777, Abcam ab211097).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[15]

-

Prepare the substrate, Arachidonic Acid, as per the kit protocol.

-

-

Assay Procedure:

-

In a 96-well opaque plate, add the test compound at various concentrations, the positive control, or solvent control (for enzyme control).

-

Add the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

-

Add the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Incubate the plate at the recommended temperature and time to allow for inhibitor binding.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear phase of the fluorescence curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

A more detailed analysis can be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly measure the formation of prostaglandin E2 (PGE2).[17][18]

Downstream Signaling: NF-κB Activation Assay

Objective: To assess the effect of this compound on the NF-κB signaling pathway, a key downstream effector of COX-2-mediated inflammation.[19][20][21][22] A luciferase reporter assay is a common and sensitive method for this purpose.[23][24][25]

Caption: Simplified Canonical NF-κB Signaling Pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay [23][24][25]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).

-

-

Treatment and Induction:

-

Seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-8 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity in TNF-α-treated cells compared to untreated cells.

-

Determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

-

Table 2: Quantitative Data for NF-κB Luciferase Assay

| Treatment | Normalized Luciferase Activity (Fold Change) |

| Vehicle Control | 1.0 |

| TNF-α (10 ng/mL) | Hypothetical Value |

| TNF-α + Compound (Low Conc.) | Hypothetical Value |

| TNF-α + Compound (High Conc.) | Hypothetical Value |

Conclusion and Future Directions

This technical guide provides a comprehensive and logical workflow for the initial characterization of this compound as a potential therapeutic agent. The proposed in silico and in vitro studies will provide critical data on its primary targets and mechanism of action. Positive results from these initial studies would warrant further investigation, including:

-

Lipoxygenase Inhibition Assays: To evaluate the effect on the 5-LOX pathway.

-

In Vivo Efficacy Studies: To assess the anti-inflammatory effects in animal models of inflammation (e.g., carrageenan-induced paw edema).

-

Pharmacokinetic and Toxicological Profiling: To determine the drug's absorption, distribution, metabolism, excretion, and safety profile.

By following this structured approach, researchers and drug development professionals can efficiently evaluate the therapeutic potential of this compound and pave the way for its potential development as a novel anti-inflammatory agent.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylsalicylic acid inhibition of the lipoxygenase pathway: Implications for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that 5-lipoxygenase and acetylated cyclooxygenase 2-derived eicosanoids regulate leukocyte–endothelial adherence in response to aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of non-steroidal anti-inflammatory drugs on cyclo-oxygenase and lipoxygenase activity in whole blood from aspirin-sensitive asthmatics vs healthy donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C15H11ClO3 | CID 587399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cycloxygenase-2 (COX-2)--a potential target for screening of small molecules as radiation countermeasure agents: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]

- 12. journals.stmjournals.com [journals.stmjournals.com]

- 13. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. mdpi.com [mdpi.com]

- 15. assaygenie.com [assaygenie.com]

- 16. abcam.com [abcam.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. NF-kB pathway overview | Abcam [abcam.com]

- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 24. bowdish.ca [bowdish.ca]

- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate: Synthesis, Characterization, and Role as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylphenyl 2-chlorobenzoate is a crucial chemical intermediate, primarily recognized for its role in the total synthesis of Frutinone A, a natural product with notable biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical characterization of this compound. Detailed experimental protocols for its synthesis and subsequent conversion are presented, alongside tabulated physicochemical and spectral data. Furthermore, this document elucidates the significance of this intermediate by detailing the mechanism of its transformation and the biological importance of the resulting products, thereby offering valuable insights for researchers in synthetic chemistry and drug discovery.

Introduction: A Pivotal Intermediate

The discovery and history of this compound are intrinsically linked to the synthesis of more complex molecules, most notably Frutinone A.[1][2] It is not a compound with a significant history of independent research but rather a cornerstone in a multi-step synthetic pathway. Its importance lies in its specific chemical structure, which allows for a key intramolecular rearrangement to form the core of various chromone and coumarin derivatives.[3][4][5]

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.

Experimental Protocol: Synthesis of this compound

Materials:

-

2'-Hydroxyacetophenone

-

2-Chlorobenzoyl chloride

-

Dry Pyridine

-

Dichloromethane

-

Aqueous Potassium Carbonate (K₂CO₃) solution

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

A mixture of 2'-hydroxyacetophenone (10.0 mmol) and 2-chlorobenzoyl chloride (15.0 mmol) is stirred in dry pyridine (10 mL) at room temperature for 2 hours.

-

The reaction mixture is then carefully poured into a mixture of crushed ice (15 mL) and concentrated HCl (5 mL).

-

The aqueous mixture is extracted twice with dichloromethane.

-

The combined organic layers are washed three times with aqueous K₂CO₃ solution and subsequently three times with water.

-

The solvent is removed under reduced pressure.

-

The resulting residue is recrystallized from ethanol to yield this compound as a white solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₁ClO₃ |

| Molecular Weight | 274.70 g/mol |

| IUPAC Name | (2-acetylphenyl) 2-chlorobenzoate |

| CAS Number | 84634-61-7 |

| Appearance | White solid |

| XLogP3 | 3.6 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

| Table 1: Physicochemical Properties of this compound.[2] |

| Spectral Data Type | Key Features |

| ¹³C NMR | Peaks corresponding to carbonyl, aromatic, and methyl carbons are observed. |

| GC-MS | Molecular ion peak and characteristic fragmentation patterns are detected. |

| Table 2: Spectroscopic Data Summary for this compound.[2] |

Role in the Synthesis of Frutinone A: The Baker-Venkataraman Rearrangement

The primary significance of this compound is its function as a precursor in the Baker-Venkataraman rearrangement to form 1,3-diketones, which are key intermediates in the synthesis of chromones and flavones.[3][4][5] In the context of Frutinone A synthesis, this compound undergoes this base-catalyzed intramolecular acyl migration.

Experimental Protocol: Baker-Venkataraman Rearrangement

Materials:

-

This compound

-

Sodium Hydride (NaH)

-

Dimethylformamide (DMF)

-

Methyl chloroformate

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a solution of this compound (5.0 mmol) in DMF (10 mL), NaH (12.5 mmol) is added, and the mixture is stirred for 2 hours at 50 °C.

-

Methyl chloroformate (5.5 mmol) is then added to the solution, and the mixture is stirred for an additional 4 hours at 50 °C.

-

Upon reaction completion (monitored by TLC), the mixture is poured into a mixture of crushed ice (15 mL) and concentrated HCl (5 mL) to yield the rearranged product.

Mechanism of the Baker-Venkataraman Rearrangement

The reaction proceeds through the formation of an enolate followed by an intramolecular acyl transfer.

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Biological Significance of the End Product: Frutinone A

While this compound itself is not known to have significant biological activity, its end product, Frutinone A, is a potent inhibitor of Cytochrome P450 1A2 (CYP1A2).[6][7][8] This inhibition has implications for drug metabolism and potential drug-herb interactions.

Signaling Pathway Context

The inhibition of CYP1A2 by Frutinone A is a direct interaction with a key enzyme in xenobiotic metabolism. This does not involve a classical signaling pathway but rather a direct enzyme inhibition mechanism.

Caption: Inhibition of CYP1A2 by Frutinone A.

Conclusion

This compound serves as a critical, well-characterized intermediate in the synthesis of biologically active compounds like Frutinone A. Understanding its synthesis and reactivity is paramount for researchers engaged in the development of novel therapeutics derived from chromone and coumarin scaffolds. This guide provides the essential technical details to facilitate further research and application of this versatile synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H11ClO3 | CID 587399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potent inhibition of CYP1A2 by Frutinone A, an active ingredient of the broad spectrum antimicrobial herbal extract from P. fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetylphenyl 2-Chlorobenzoate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylphenyl 2-chlorobenzoate and its analogues represent a class of aromatic esters with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental methodologies related to these compounds. While specific data for this compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a foundational understanding for researchers. The core structure, consisting of a 2-acetylphenyl moiety linked to a substituted benzoate, offers a scaffold for designing novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research.

Synthesis of this compound and Analogues

The primary synthetic route to this compound and its analogues is through esterification. A plausible and commonly employed method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.

General Synthetic Pathway

The synthesis of this compound would proceed via the reaction of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or aqueous sodium hydroxide.

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Acetylphenyl 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-acetylphenyl 2-chlorobenzoate. The following methods are based on established analytical techniques for structurally similar compounds, including aromatic esters, acetophenones, and chlorobenzoates. These protocols serve as a comprehensive starting point for method development and validation for the specific quantification of this compound in various sample matrices.

Analytical Methodologies

Two primary chromatographic techniques are presented for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its aromatic structure for sensitive UV detection.

a) Sample Preparation:

-

Accurately weigh a suitable amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known volume in a volumetric flask. The final concentration should be within the linear range of the calibration curve.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

b) Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid or phosphoric acid to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | Approximately 245 nm (based on the chromophores present in the molecule). It is recommended to determine the wavelength of maximum absorbance experimentally. |

| Run Time | Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any impurities. |

c) Calibration:

-

Prepare a stock solution of this compound reference standard of known purity in the mobile phase.

-

Perform serial dilutions to prepare a series of calibration standards at a minimum of five different concentrations.

-

Inject each calibration standard in triplicate and record the peak area.

-

Construct a calibration curve by plotting the mean peak area against the concentration of the analyte.

-

Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.

d) Quantification:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time, which should match that of the reference standard.

-

Determine the peak area of the analyte in the sample.

-

Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

The following table summarizes typical performance characteristics for HPLC methods used for the quantification of aromatic esters. These values should be established during the validation of the method for this compound.

| Parameter | Typical Performance |

| Linearity (r²) | ≥ 0.999 |

| Range | e.g., 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to its ester structure, this compound is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity for detection.

a) Sample Preparation:

-

Dissolve a precisely weighed amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate in a volumetric flask.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove non-volatile matrix components.

-

An internal standard (e.g., a structurally similar compound not present in the sample) may be added to improve the accuracy and precision of the quantification.

-

Transfer an aliquot of the final solution to a GC vial.

b) Chromatographic and Mass Spectrometric Conditions:

| Parameter | Recommended Conditions |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized for the specific application. |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantitative analysis) |

| SIM Ions | Select characteristic fragment ions of this compound for quantification and confirmation. Potential ions could be related to the 2-chlorobenzoyl cation and the acetylphenyl fragment. |

c) Calibration:

-

Prepare a stock solution of this compound reference standard and the internal standard (if used) in the same solvent as the samples.

-

Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

-

Analyze each calibration standard in triplicate.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.

d) Quantification:

-

Inject the prepared sample solution into the GC-MS system.

-

Identify the analyte and internal standard peaks by their retention times and mass spectra.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Determine the concentration of the analyte in the sample using the calibration curve.

The following table presents typical performance characteristics for GC-MS methods for the quantification of aromatic esters. These should be experimentally verified for the specific method.

| Parameter | Typical Performance |

| Linearity (r²) | ≥ 0.998 |

| Range | e.g., 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analytical methods described.

Application Notes and Protocols for the Use of 2-Acetylphenyl 2-Chlorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylphenyl 2-chlorobenzoate is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of various heterocyclic compounds and substituted aromatic ketones. Its unique structure, incorporating an ester and a ketone moiety on a phenyl ring, allows for strategic intramolecular rearrangements and subsequent cyclizations. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, with a focus on the synthesis of chromone scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around two key rearrangement reactions: the Baker-Venkataraman rearrangement and the Fries rearrangement. These reactions provide access to important intermediates, namely 1,3-diketones and hydroxyaryl ketones, respectively.

Baker-Venkataraman Rearrangement: Synthesis of 1,3-Diketones and Chromones

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyacetophenone into a 1,3-diketone.[3][4][5][6] This reaction is a cornerstone in the synthesis of flavones and chromones.[3][7] In the case of this compound, the rearrangement yields 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione, a key precursor for the synthesis of 2-(2-chlorophenyl)chromone-4-one.

Reaction Pathway:

The overall transformation involves two main steps: the base-catalyzed rearrangement to the 1,3-diketone, followed by an acid-catalyzed cyclization to the chromone.

Caption: Baker-Venkataraman rearrangement and subsequent cyclization.

Protocol 1: Synthesis of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione via Baker-Venkataraman Rearrangement

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Potassium Hydroxide (KOH) | 3.0 eq |

| Solvent | |

| Anhydrous Pyridine | |

| Reaction Conditions | |

| Temperature | 50 °C |

| Time | 3 hours |

| Work-up | |

| 1. Cool to room temperature | |

| 2. Pour into ice-cold dilute HCl | |

| 3. Filter the precipitate | |

| 4. Wash with water | |

| 5. Recrystallize from ethanol | |

| Expected Yield | 85-95% |

Detailed Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous pyridine, powdered potassium hydroxide (3.0 eq) is added.

-

The reaction mixture is stirred at 50 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and dilute hydrochloric acid to neutralize the excess base.

-

The precipitated yellow solid, 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione, is collected by filtration.

-

The solid is washed thoroughly with water and then recrystallized from ethanol to afford the pure product.

Protocol 2: Synthesis of 2-(2-chlorophenyl)chromone-4-one via Acid-Catalyzed Cyclization

| Parameter | Value |

| Reactants | |

| 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione | 1.0 eq |

| Concentrated Sulfuric Acid | Catalytic amount |

| Solvent | |

| Glacial Acetic Acid | |

| Reaction Conditions | |

| Temperature | 100 °C |

| Time | 1 hour |

| Work-up | |

| 1. Cool to room temperature | |

| 2. Pour into ice-water | |

| 3. Filter the precipitate | |

| 4. Wash with water | |

| 5. Recrystallize from ethanol | |

| Expected Yield | 90-98% |

Detailed Methodology:

-

A solution of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione (1.0 eq) in glacial acetic acid is prepared.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The mixture is heated at 100 °C for 1 hour.[8]

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate of 2-(2-chlorophenyl)chromone-4-one is collected by filtration, washed with water, and recrystallized from ethanol.

Fries Rearrangement: Synthesis of Hydroxyaryl Ketones

The Fries rearrangement is a Lewis acid-catalyzed reaction that converts a phenolic ester to a hydroxyaryl ketone.[9] This reaction can be controlled to selectively produce either the ortho or para isomer by adjusting the reaction conditions, such as temperature and solvent.[10][11] For this compound, the Fries rearrangement offers a direct route to substituted 2-hydroxybenzophenones.

Reaction Pathway:

References

- 1. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 7. ijrpc.com [ijrpc.com]

- 8. mdpi.com [mdpi.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. ajchem-a.com [ajchem-a.com]

- 11. electrochem.org [electrochem.org]

experimental protocol for 2-acetylphenyl 2-chlorobenzoate synthesis

Application Note: Synthesis of 2-Acetylphenyl 2-Chlorobenzoate

**Abstract

This document provides a detailed experimental protocol for the synthesis of this compound. This compound is synthesized via the esterification of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride. The protocol includes a comprehensive list of materials, step-by-step procedures for the reaction, purification, and characterization of the final product. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development.

**Introduction

This compound is an aromatic ester with potential applications in medicinal chemistry and materials science. Its synthesis is achieved through a straightforward esterification reaction between a phenol (2-hydroxyacetophenone) and an acyl chloride (2-chlorobenzoyl chloride). The reaction is typically facilitated by a base, such as pyridine, which acts as a nucleophilic catalyst and an acid scavenger. This protocol outlines a reliable method for the preparation and purification of this compound.

Reaction Scheme

The synthesis proceeds via the following reaction: 2-Hydroxyacetophenone + 2-Chlorobenzoyl Chloride → this compound + Pyridinium Hydrochloride

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Hydroxyacetophenone | Reagent | Sigma-Aldrich |

| 2-Chlorobenzoyl Chloride | Reagent | Alfa Aesar |

| Pyridine | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | HPLC | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |

| Methanol | ACS | J.T. Baker |

| Deionized Water | --- | In-house |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Calcium chloride drying tube

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Glassware for recrystallization

-

NMR spectrometer

-

FT-IR spectrometer

-

Melting point apparatus

Procedure

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyacetophenone (1.36 g, 10.0 mmol).

-

Dissolve the 2-hydroxyacetophenone in anhydrous pyridine (20 mL).

-

Cool the solution to 0 °C in an ice bath.

2. Addition of 2-Chlorobenzoyl Chloride:

-

Slowly add 2-chlorobenzoyl chloride (1.93 g, 11.0 mmol) dropwise to the stirred solution over a period of 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

3. Work-up and Extraction:

-

Pour the reaction mixture into a beaker containing crushed ice (100 g) and 5% hydrochloric acid (100 mL) with vigorous stirring.

-

A precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 20 mL) and then a small amount of cold methanol (10 mL).

4. Purification:

-

The crude product can be further purified by recrystallization from methanol or an ethanol/water mixture to yield the final product as a crystalline solid.

-

Dry the purified product under vacuum.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₅H₁₁ClO₃[1] |

| Molecular Weight | 274.70 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks: aromatic protons (m, 8H), acetyl protons (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks: carbonyl carbons, aromatic carbons, methyl carbon |

| IR (KBr, cm⁻¹) | Expected peaks: C=O (ester), C=O (ketone), C-O, C-Cl |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Pyridine is a flammable and toxic liquid. Avoid inhalation and contact with skin.

-

2-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle with care and use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrochloric acid is corrosive. Handle with care.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and products in the synthesis.

References

Application Notes and Protocols for 2-Acetylphenyl 2-Chlorobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature searches indicate that 2-acetylphenyl 2-chlorobenzoate is not widely reported as a biologically active agent in medicinal chemistry. Its primary documented application is as a key synthetic intermediate in the total synthesis of other biologically active molecules, notably Frutinone A, a natural product with potent inhibitory activity against the CYP1A2 enzyme. While direct pharmacological data on this compound is scarce, the broader class of substituted phenyl benzoates has been explored for various therapeutic applications, including antimicrobial and anticancer activities. This document provides detailed protocols for the synthesis of this compound and summarizes the biological activities of structurally related compounds to offer a contextual understanding of its potential, should it be investigated as a standalone pharmacological agent.

Synthesis of this compound

The primary role of this compound in the available literature is as a precursor in a multi-step synthesis. A detailed protocol for its preparation via esterification is provided below, adapted from the synthesis of Frutinone A.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride.

Materials:

-

2'-Hydroxyacetophenone

-

2-Chlorobenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (1.5 eq) at 0 °C under a nitrogen atmosphere, add 2-chlorobenzoyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Application as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of Frutinone A.[1] In this synthesis, it undergoes a Baker-Venkataraman rearrangement to form a 1,3-diketone, which is a crucial step for the construction of the final coumarin scaffold.

Role in Frutinone A Synthesis

Caption: Role as an intermediate in Frutinone A synthesis.

Biological Activities of Related Phenyl Benzoates

While this compound itself lacks reported biological data, the broader class of substituted phenyl benzoates has shown promise in various medicinal chemistry contexts. The data presented here is for informational purposes to highlight the potential of this chemical class.

Quantitative Data for Related Compounds

| Compound Class | Biological Activity | Target | Quantitative Data (IC₅₀/MIC) | Reference |

| Salicylanilide Benzoates | Antimycobacterial | M. tuberculosis | MIC: 0.125–8 µM | [2] |

| Salicylanilide Benzoates | Antibacterial | S. aureus (MRSA) | MIC: ≥ 0.49 µM | [2] |

| Phenyl Benzoate Derivatives | Antioxidant | DPPH radical | IC₅₀: ~13.06 µM | [3] |

| Phenyl Benzoate Derivatives | Anti-pancreatic lipase | Pancreatic Lipase | 33.52% inhibition | [3] |

| Substituted Benzoin Benzoates | Anticancer | HCT-116, MCF-7, T47D cell lines | Varies by compound | [4] |

Note: The data in this table is for structurally related but distinct molecules and should not be extrapolated to this compound without experimental validation.

Conclusion and Future Directions

The current body of scientific literature primarily defines this compound as a useful synthetic intermediate rather than a pharmacologically active agent. The provided synthesis protocol allows for its efficient preparation. Given the diverse biological activities observed in the broader family of substituted phenyl benzoates, future research could involve the screening of this compound and its analogs for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. Such studies would be necessary to determine if this compound has any direct applications in medicinal chemistry beyond its role as a synthetic precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]

- 4. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-acetylphenyl 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-acetylphenyl 2-chlorobenzoate. The described method is suitable for the determination of the compound in bulk materials and can be adapted for various research and quality control applications. The protocol includes a comprehensive experimental procedure, system suitability requirements, and method validation parameters.

Introduction

This compound is an organic ester with potential applications in chemical synthesis and pharmaceutical development. A validated analytical method is crucial for ensuring the purity, stability, and quality of this compound. This document provides a starting point for an HPLC method that can be used for its analysis. The method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique in the pharmaceutical industry.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in the table below.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the expected performance characteristics of this method. Note: This data is representative and should be verified during method validation.

| Validation Parameter | Expected Result |

| Retention Time (tR) | Approximately 4.5 min |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD for peak area) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Specificity | No interfering peaks at the retention time of the analyte |

Experimental Workflow and Validation Process

The following diagrams illustrate the general experimental workflow for the HPLC analysis and the logical steps involved in method validation.

Application Note: NMR Spectroscopic Analysis of 2-Acetylphenyl 2-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-acetylphenyl 2-chlorobenzoate. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the experimental workflow. This information is crucial for the structural elucidation and purity assessment of this compound, which is of interest in synthetic chemistry and drug discovery.

Introduction

This compound is an aromatic ester containing two substituted benzene rings. Its chemical structure is confirmed by techniques such as NMR spectroscopy, which provides detailed information about the chemical environment of each atom. ¹H NMR spectroscopy helps in identifying the number and types of protons, their connectivity, and stereochemical relationships, while ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Accurate NMR data is essential for confirming the identity and purity of synthesized compounds like this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for similar structural motifs and general principles of NMR spectroscopy.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 7.2 | Multiplet | 8H | Aromatic Protons |

| ~2.6 | Singlet | 3H | -C(O)CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~197 | Acetyl Carbonyl Carbon (-C OCH₃) |

| ~164 | Ester Carbonyl Carbon (-OC O-) |

| ~150 - 125 | Aromatic Carbons |

| ~30 | Acetyl Methyl Carbon (-COCH₃) |

Experimental Protocol

This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.[5]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

3. ¹H NMR Spectrum Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

4. ¹³C NMR Spectrum Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

-

Temperature: 298 K.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The provided NMR data and protocols are fundamental for the unambiguous identification and characterization of this compound. Adherence to the detailed experimental procedures will ensure the acquisition of high-resolution NMR spectra, facilitating accurate structural analysis and purity assessment, which are critical steps in chemical research and drug development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-acetylphenyl 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-acetylphenyl 2-chlorobenzoate (C₁₅H₁₁ClO₃, M.W. 274.70 g/mol ) using mass spectrometry.[1] Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering robust and sensitive approaches for the characterization and quantification of this compound in various matrices. These protocols are designed to be adaptable for research, quality control, and drug development applications.

Introduction

This compound is an aromatic ester of significant interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in complex mixtures. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such small molecules. This application note outlines optimized protocols for GC-MS and LC-MS/MS analysis, discusses the characteristic fragmentation patterns, and provides a framework for method validation.

Data Presentation

The following table summarizes representative quantitative data that can be achieved using the described LC-MS/MS methodology. This data is illustrative of typical method performance for the quantitative analysis of small molecules and may vary based on instrumentation and matrix effects.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95-105% |

| Precision (% RSD) | < 10% |

| Matrix Effect (%) | 85-115% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Qualitative Analysis

This protocol is suitable for the identification and structural confirmation of this compound.

a. Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.

-

If the sample matrix is complex (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove interferences.

b. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[2]

-

Inlet: Split/splitless injector at 280 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-450.

-

Scan Mode: Full scan.

c. Expected Results:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 274. The characteristic fragmentation will yield prominent ions at m/z 139 and 141 (due to the chlorine isotopes) corresponding to the 2-chlorobenzoyl cation , and a fragment at m/z 111 corresponding to the loss of CO from the 2-chlorobenzoyl cation.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Quantitative Analysis